molecular formula C21H20N4O3 B10991389 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B10991389
M. Wt: 376.4 g/mol
InChI Key: YNCXATKOGFXFIN-UHFFFAOYSA-N
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Description

The compound 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a hybrid molecule featuring a phthalazinone core linked via an acetamide bridge to a 4-methoxyindole-ethyl moiety. The phthalazinone group may contribute to π-π stacking interactions in enzyme binding, while the methoxyindole moiety could influence lipophilicity and membrane permeability.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-25(18)12-10-22-20(26)13-17-14-5-2-3-6-15(14)21(27)24-23-17/h2-9,11H,10,12-13H2,1H3,(H,22,26)(H,24,27)

InChI Key

YNCXATKOGFXFIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the phthalazine derivative, which is then coupled with an indole derivative through a series of reactions involving protection and deprotection steps, as well as various coupling reactions.

    Preparation of 4-hydroxyphthalazine: This can be synthesized from phthalic anhydride through a series of nitration, reduction, and cyclization reactions.

    Preparation of 4-methoxyindole: This involves the methoxylation of indole, which can be achieved through electrophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the 4-hydroxyphthalazine with the 4-methoxyindole derivative using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phthalazine ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) on the phthalazine ring can be reduced to an amine.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the methoxy group, allowing for nucleophilic attack.

Major Products

    Oxidation: Formation of phthalazinone or phthalic acid derivatives.

    Reduction: Formation of amino-phthalazine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Indole Derivatives with Acetamide Linkers

Several indole-based acetamide derivatives have been synthesized and evaluated for biological activity:

N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Structure: Features a 4-chlorobenzoyl-substituted indole and a chloro-fluorophenyl acetamide side chain. Properties: Melting point 192–194°C, yield 8%.

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36)

  • Structure : Incorporates a sulfonamide group instead of the ethyl linker.
  • Synthesis : Yield 41% via automated HPLC purification.
  • Key Difference : The sulfonamide group may enhance solubility but reduce membrane permeability compared to the target compound.
Fluorinated and Heterocyclic Analogs

N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Structure: Replaces the phthalazinone with a pyridazinyl group and introduces fluorine at the indole 6-position. Implications: Fluorine substituents may improve metabolic stability and binding affinity through electronegative effects.

N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide Structure: Shares the phthalazinone core but uses a chlorobenzyl group instead of the indole-ethyl linker. Molecular Weight: 403.90 g/mol. Significance: Highlights the role of the phthalazinone moiety in conferring rigidity to the molecular scaffold.

Melatonin Derivatives and Novel Indoles

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (2-Methylmelatonin) Structure: Lacks the phthalazinone group but shares the 5-methoxyindole-ethyl backbone. Activity: Likely targets melatonin receptors, indicating divergent therapeutic applications compared to the target compound.

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Structure: Contains a dihydroindole with a hydroxyl group. Activity: No cytotoxicity against HeLa or SMMC-7721 cells, underscoring the importance of substituents in bioactivity.

Thermal Stability
  • Melting points for indole analogs range widely (153–194°C), influenced by substituent polarity and crystallinity . The target compound’s melting point is unreported but likely falls within this range.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Biological Activity
Target Compound C22H21N3O4 391.43 4-hydroxyphthalazin-1-yl, 4-methoxyindol-1-yl ethyl Not reported Not reported Presumed anticancer (based on similar compounds)
N-(3-Chloro-4-fluorophenyl)-... (10j) C25H20ClFN2O3 462.89 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl 192–194 8 Bcl-2/Mcl-1 inhibition
Compound 36 C23H18ClN3O5S 492.92 4-Chlorobenzoyl, 4-methoxyphenylsulfonyl Not reported 41 Not reported
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-... C23H19F2N3O3 435.42 6-Fluoroindol-1-yl, 4-fluoro-2-methoxyphenyl pyridazinyl Not reported Not reported Not reported
N-(4-Chlorobenzyl)-... C23H18ClN3O2 403.90 4-Chlorobenzyl, phenylphthalazinone Not reported Not reported Not reported

Biological Activity

The compound 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic derivative that combines a phthalazine moiety with an indole structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including antibacterial, antitumor, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This indicates a complex arrangement that may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antibacterial Activity

Studies have demonstrated that compounds with similar structural frameworks exhibit significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the indole moiety is believed to enhance this activity due to its ability to interact with bacterial targets.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.98 μg/mL
Compound BEscherichia coli1.5 μg/mL
Compound CCandida albicans0.75 μg/mL

These findings suggest that the compound may also exhibit similar or enhanced antibacterial effects, warranting further investigation.

Antitumor Activity

The antitumor potential of indole derivatives has been well-documented. Compounds similar to 2-(4-hydroxyphthalazin-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide have shown antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7).

Case Study: Antiproliferative Effects
A study assessing the antiproliferative activity of indole derivatives revealed that certain compounds led to significant growth inhibition in rapidly dividing cancer cells compared to normal fibroblasts. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Bacterial Biofilm Formation : Similar compounds have been noted for their ability to disrupt biofilm formation in bacteria, which is crucial for their pathogenicity.
  • Interaction with Protein Targets : Molecular docking studies suggest that the compound may bind effectively to bacterial proteins involved in resistance mechanisms.

Research Findings and Future Directions

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications in the indole and phthalazine portions can lead to improved potency and selectivity.

Future Research Directions :

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
  • Combination Therapies : Exploring synergistic effects with existing antibiotics or chemotherapeutic agents.

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